Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is a chemical compound with the molecular formula C9H8FNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 5-fluoro-2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate
- Ethyl 2-(4-fluoropyridin-2-yl)-2-oxoacetate
- Ethyl 2-(5-chloropyridin-2-yl)-2-oxoacetate
Uniqueness
Ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate is unique due to the position of the fluorine atom on the pyridine ring. This specific positioning enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 5-position also influences its electronic properties, making it more suitable for certain applications in medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H8FNO3 |
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Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 2-(5-fluoropyridin-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-4-3-6(10)5-11-7/h3-5H,2H2,1H3 |
InChI Key |
CWABKHCTPLQVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC=C(C=C1)F |
Origin of Product |
United States |
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